3-(4-Bromophenyl)-1-phenylpropan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNUDVYKHUVNCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558848 | |
| Record name | 3-(4-Bromophenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52168-41-9 | |
| Record name | 3-(4-Bromophenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Bromophenyl 1 Phenylpropan 1 One and Analogous Structures
Direct Synthetic Routes to the 1-Phenylpropan-1-one Scaffold
The construction of the core 1-phenylpropan-1-one structure is a critical step in the synthesis of the target compound and its derivatives. Two primary methods, condensation reactions to form α,β-unsaturated ketone precursors and Friedel-Crafts acylation, are prominently utilized.
Condensation Reactions in α,β-Unsaturated Ketone Precursors (e.g., Chalcones)
A common and versatile method for synthesizing the carbon skeleton of 3-(4-Bromophenyl)-1-phenylpropan-1-one involves the initial preparation of an α,β-unsaturated ketone, specifically a chalcone (B49325), followed by the reduction of the carbon-carbon double bond. The Claisen-Schmidt condensation is a classic and widely used reaction for this purpose. scispace.comnih.govnih.gov This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone. libretexts.orglibretexts.org
In the context of synthesizing the precursor for this compound, the Claisen-Schmidt reaction would involve the condensation of 4-bromobenzaldehyde (B125591) with acetophenone (B1666503). This reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. nih.gov The resulting α,β-unsaturated ketone is (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one. The general scheme for chalcone synthesis via Claisen-Schmidt condensation is a cornerstone in the production of various flavonoid compounds. scispace.com
The reaction proceeds through the formation of an enolate from the ketone (acetophenone), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (4-bromobenzaldehyde). libretexts.org Subsequent dehydration of the aldol (B89426) addition product yields the stable conjugated system of the chalcone. libretexts.org Various catalysts, including sulfonic acid-functionalized ionic liquids and protonated aluminate mesoporous silica (B1680970) nanomaterials, have been developed to improve the efficiency and environmental friendliness of this reaction. acs.orgrsc.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| Acetophenone | 4-Bromobenzaldehyde | NaOH or KOH / Alcohol | (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one |
| Benzaldehyde (B42025) | 4-Bromoacetophenone | NaOH or KOH / Alcohol | (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one |
Friedel-Crafts Acylation Protocols for Ketone Formation
The Friedel-Crafts acylation offers a more direct route to the saturated 1-phenylpropan-1-one scaffold. sigmaaldrich.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comscribd.com
To synthesize 1-phenylpropan-1-one, benzene (B151609) can be acylated with propanoyl chloride in the presence of AlCl₃. scribd.com The reaction proceeds through the formation of an acylium ion, which then attacks the benzene ring to form the ketone. sigmaaldrich.com This method is highly effective for producing aryl ketones. sigmaaldrich.com
For the synthesis of this compound, a Friedel-Crafts acylation could be envisioned between benzene and 3-(4-bromophenyl)propanoyl chloride. Alternatively, bromobenzene (B47551) could be acylated with 3-phenylpropanoyl chloride. However, the latter is more likely to yield a mixture of ortho and para substituted products. A more controlled approach would be to first synthesize 3-phenyl-1-propanol, convert it to the corresponding acyl chloride, and then use it to acylate bromobenzene. Intramolecular Friedel-Crafts reactions can also be employed to form cyclic ketones. masterorganicchemistry.com
| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Product |
| Benzene | Propanoyl chloride | AlCl₃ | 1-Phenylpropan-1-one |
| Bromobenzene | 3-Phenylpropanoyl chloride | AlCl₃ | 1-(4-Bromophenyl)-3-phenylpropan-1-one (para isomer) and 1-(2-Bromophenyl)-3-phenylpropan-1-one (ortho isomer) |
Functional Group Transformations and Derivatization Approaches
Once the basic carbon framework is established, various functional group transformations can be employed to arrive at the final target structure or to synthesize analogous compounds.
Hydrogenation and Reduction Strategies for Carbon-Carbon Double Bonds
Following the synthesis of the chalcone precursor, the next crucial step is the selective reduction of the carbon-carbon double bond to yield the saturated this compound. This transformation is a key step in the synthesis of dihydrochalcones. mdpi.comnih.gov
Catalytic hydrogenation is a common method for this reduction. Various catalysts can be employed, including palladium on carbon (Pd/C), rhodium complexes, and nickel catalysts. nih.govresearchgate.net The reaction is typically carried out under an atmosphere of hydrogen gas. This method is generally efficient and selective for the reduction of the alkene in the presence of the carbonyl group and the aromatic rings. organic-chemistry.org
Biocatalytic reductions using microorganisms such as yeast (e.g., Yarrowia lipolytica, Saccharomyces cerevisiae) and bacteria have also been shown to be effective for the hydrogenation of chalcones to dihydrochalcones. mdpi.comnih.gov These enzymatic reductions, often employing ene-reductases, can offer high stereoselectivity. researchgate.netnih.gov
| Substrate | Reagent/Catalyst | Product |
| (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one | H₂ / Pd/C | This compound |
| (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one | Yarrowia lipolytica | This compound |
Bromination Reactions for Structural Modifications
Bromination is a key reaction for introducing the bromo-substituent onto the aromatic ring. This can be done at different stages of the synthesis. For instance, 4-bromobenzaldehyde or 4-bromoacetophenone can be used as starting materials in the Claisen-Schmidt condensation.
Alternatively, the 1-phenylpropan-1-one scaffold can be brominated directly. The α-bromination of ketones can be achieved using bromine (Br₂) in the presence of an acid catalyst. masterorganicchemistry.com However, to achieve bromination on the aromatic ring, Friedel-Crafts conditions with a Lewis acid catalyst are typically required. The carbonyl group of the propiophenone (B1677668) is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, direct bromination of 1-phenylpropan-1-one would be expected to yield 1-(3-bromophenyl)propan-1-one. To obtain the 4-bromo isomer, it is more strategic to start with bromobenzene in a Friedel-Crafts acylation or use a brominated starting material in a condensation reaction.
| Substrate | Reagent/Conditions | Product |
| 1-Phenylpropan-1-one | Br₂ / AlCl₃ (excess) | 1-(3-Bromophenyl)propan-1-one |
| Acetophenone | Br₂ / Acetic Acid | 2-Bromo-1-phenylethan-1-one (α-bromination) |
Reductive Hydroamination Techniques
Reductive hydroamination of the α,β-unsaturated ketone precursor represents a method for synthesizing nitrogen-containing analogs. This reaction involves the addition of an amine across the carbon-carbon double bond. rsc.org The process can be catalyzed by various transition metals, such as palladium. google.com
For example, the reaction of (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one with an amine in the presence of a suitable reducing agent would lead to the formation of a β-amino ketone. nih.gov This approach allows for the introduction of diverse amino functionalities into the propan-1-one structure, leading to a wide range of analogs with potential applications. Metal-free reductive hydroamination methods have also been developed. rsc.org Iridium complexes have been shown to be effective catalysts for the direct reductive amination of ketones. nih.gov
| Substrate | Reagents | Product |
| (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one | Amine, Reducing Agent (e.g., H₂), Catalyst (e.g., Pd) | 3-Amino-3-(4-bromophenyl)-1-phenylpropan-1-one derivative |
| Ynones | Amines | β-aminoketones |
Cross-Coupling Methodologies at Brominated Sites
The bromine atom on the phenyl ring of this compound serves as a versatile handle for carbon-carbon bond formation through various cross-coupling reactions. These methods allow for the introduction of a wide range of substituents, leading to a diverse library of analogous structures.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming biaryl compounds by coupling an organohalide with an organoboron compound. rsc.org In the context of synthesizing analogs of this compound, the brominated aromatic ring can be coupled with various arylboronic acids. ikm.org.myarkat-usa.orgresearchgate.net The general scheme involves the reaction of the bromophenyl ketone with a selected phenylboronic acid in the presence of a palladium catalyst and a base. researchgate.net
Key parameters influencing the success of the Suzuki-Miyaura coupling include the choice of catalyst, base, and solvent. ikm.org.myarkat-usa.org For instance, studies on the coupling of 4-bromoacetophenone with phenylboronic acid have shown high conversions using a magnetic supported palladium(II)-N2O2 catalyst. ikm.org.my The reaction conditions, such as temperature and catalyst loading, are optimized to maximize the yield of the desired biaryl ketone. ikm.org.myresearchgate.net
Table 1: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Magnetic supported Pd(II)-N2O2 | Na2CO3 | DMA | 140 | 24 | >95 (conversion) | ikm.org.my |
| PEPPSI-Pd-NHC (0.1 mol%) | KOH | H2O | Room Temp | 8 | 100 | researchgate.net |
| Pd(II)-complex 7 (1 mol%) | KOH | H2O | 100 | 1 | 94 | arkat-usa.org |
| Pd@Bipy-PMO (0.2 mol%) | K2CO3 | H2O | 80 | 4 | 98 | researchgate.net |
Heck Reaction: The Heck reaction provides a method for the arylation of alkenes. researchgate.net In synthesizing analogs of this compound, the brominated aryl group can be coupled with various olefins. researchgate.net This palladium-catalyzed reaction typically involves an aryl halide, an alkene, a base, and a palladium catalyst. researchgate.net The choice of solvent and base can significantly impact the reaction's efficiency and yield. For the Heck coupling of p-bromoacetophenone with styrene, using DMF as a solvent and KOH as a base in the presence of a phase transfer catalyst like TBAB has been shown to be effective. researchgate.net
Table 2: Heck Coupling of p-Bromoacetophenone with Styrene
| Catalyst | Base | Solvent | Additive | Temperature | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(II)-complex | KOH | H2O | TBAB | 100 °C | 90 | 85 (GC) | researchgate.net |
| Pd(II)-complex | K2CO3 | H2O | TBAB | 100 °C | 90 | 90 (GC) | researchgate.net |
| Pd(II)-complex | KOH | DMF | TBAB | Reflux | 90 | 89 (GC) | researchgate.net |
| Pd(II)-complex | Et3N | DMF | TBAB | Reflux | 90 | 92 (isolated) | researchgate.net |
Catalytic Systems in the Synthesis of this compound and Related Ketones
The synthesis of the target compound and its analogs heavily relies on the use of efficient catalytic systems. These can be broadly categorized into transition metal-catalyzed reactions and base-catalyzed processes, each with its own set of advantages and applications.
Transition metal complexes, particularly those of iridium and ruthenium, have emerged as powerful catalysts for various organic transformations, including the synthesis of ketones.
Iridium-Catalyzed Reactions: Iridium complexes have been effectively used in the α-alkylation of ketones with primary alcohols through a "borrowing hydrogen" methodology. nih.govresearchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the ketone, followed by the reduction of the resulting intermediate to afford the α-alkylated ketone. researchgate.netresearchgate.net This method offers a green and efficient route to more complex ketone structures. For instance, the [Ir(cod)Cl]2/PPh3/KOH system has been shown to catalyze the α-alkylation of ketones with alcohols effectively, even without a solvent. nih.gov
Ruthenium-Catalyzed Reactions: Ruthenium complexes are also highly effective catalysts for the synthesis of diaryl ketones. One approach involves the coupling reaction of arylboronic acids with aryl aldehydes catalyzed by complexes such as [RuHCl(CO)(PPh3)3]. researchgate.netnycu.edu.tw This reaction proceeds smoothly to give diaryl ketones in good yields. researchgate.netnycu.edu.tw Another ruthenium-catalyzed method is the cross-coupling of aldehydes with arylboronic acids, which provides a direct route to various arylketones. rsc.org
Table 3: Iridium and Ruthenium-Catalyzed Ketone Synthesis
| Reaction Type | Catalyst System | Reactants | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Iridium-Catalyzed α-Alkylation | [Ir(cod)Cl]2/PPh3/KOH | 2-Octanone and Butanol | 6-Dodecanone | Good | nih.gov |
| Iridium-Catalyzed α-Alkylation | [IrCl(COD)(NHC)] complexes/KOH | Ketones and Primary Alcohols | α-Alkylated Ketones | High | researchgate.net |
| Ruthenium-Catalyzed Coupling | [RuHCl(CO)(PPh3)3] | Arylboronic Acids and Aryl Aldehydes | Diaryl Ketones | Good | researchgate.netnycu.edu.tw |
| Ruthenium-Catalyzed Cross-Coupling | Ru-catalyst | Aliphatic/Aromatic Aldehydes and Arylboronic Acids | Arylketones | Moderate to Excellent | rsc.org |
Base-catalyzed reactions are fundamental in the synthesis of this compound, particularly in the initial Claisen-Schmidt condensation to form the chalcone precursor. Strong bases like potassium hydroxide (KOH) are commonly used to deprotonate the α-carbon of the ketone, initiating the condensation with an aldehyde. frontiersin.org This method is widely employed due to its simplicity and effectiveness.
Both heterogeneous and homogeneous catalytic systems play crucial roles in the synthesis of the target ketone and its analogs.
Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, are frequently used in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. ikm.org.myresearchgate.net Palladium complexes dissolved in the reaction mixture are common examples. ikm.org.myresearchgate.net While offering high activity and selectivity, a major drawback of homogeneous catalysts is the difficulty in their separation from the reaction products and their subsequent reuse. bohrium.com
Heterogeneous Catalysis: Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and recyclability. mdpi.comresearchgate.net In the context of synthesizing chalcone precursors, solid base catalysts like activated hydrotalcites have been employed in Claisen-Schmidt condensations. bohrium.com Nanocrystalline metal oxides are also being investigated as recyclable heterogeneous catalysts to avoid the waste associated with traditional Brønsted acid and base catalysts. sphinxsai.com The development of catalysts like magnetic supported palladium(II)-N2O2 for Suzuki-Miyaura reactions exemplifies the move towards more sustainable heterogeneous systems. ikm.org.my
Sustainable and Green Chemistry Aspects in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. sphinxsai.comresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. frontiersin.orgnih.gov In the synthesis of chalcones, microwave-assisted Claisen-Schmidt condensation under solvent-free conditions using catalysts like iodine-alumina or anhydrous K2CO3 has proven to be highly efficient, with reactions completing in minutes and affording high yields. sphinxsai.comresearchgate.netnih.gov
Solvent-Free Synthesis: Eliminating the use of volatile and often toxic organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, synthesis of chalcones has been successfully achieved through grinding techniques or under microwave irradiation. frontiersin.orgresearchgate.net These methods not only reduce environmental pollution but can also lead to higher yields and cleaner reactions. nih.govresearchgate.net For example, the synthesis of chalcones by grinding an acetophenone and a benzaldehyde with solid NaOH in a mortar can produce crude product yields ranging from 81-94%. researchgate.net
Table 4: Green Synthesis Approaches for Chalcones
| Method | Catalyst | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Microwave Irradiation | Iodine-Alumina | Solvent-free, 60°C, 120W | 80 seconds | 94 | nih.gov |
| Microwave Irradiation | Anhydrous K2CO3 | Solvent-free | 60-120 seconds | 85-90 | researchgate.net |
| Grinding | Solid NaOH | Solvent-free, Room Temp | - | 81-94 (crude) | researchgate.net |
| Microwave Irradiation | KOH | Solvent-free | 5 min | Excellent | frontiersin.org |
Advanced Spectroscopic and Structural Elucidation of 3 4 Bromophenyl 1 Phenylpropan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique in organic chemistry for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR for Structural Connectivity and Proton Environments
Proton (¹H) NMR spectroscopy of 3-(4-Bromophenyl)-1-phenylpropan-1-one, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals in both the aromatic and aliphatic regions.
The protons of the unsubstituted phenyl ring, which is attached to the carbonyl group, typically appear as a complex multiplet. Specifically, the two ortho protons (adjacent to the C=O group) are the most deshielded due to the electron-withdrawing nature of the carbonyl and resonate at the lowest field in the aromatic region. The meta and para protons of this ring appear slightly upfield.
The 4-bromophenyl group shows a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets. The two protons ortho to the bromine atom have a different chemical shift from the two protons meta to the bromine atom.
In the aliphatic region, the propane (B168953) chain gives rise to two triplets. The methylene (B1212753) group adjacent to the carbonyl (α-protons) is deshielded and appears further downfield compared to the methylene group adjacent to the bromophenyl ring (β-protons). The coupling between these adjacent methylene groups results in the characteristic triplet splitting pattern for both signals, assuming free rotation.
Detailed ¹H NMR data is presented in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.95 | Doublet | 7.3 | 2H | Protons ortho to C=O on phenyl ring |
| 7.56 | Triplet | 7.4 | 1H | Proton para to C=O on phenyl ring |
| 7.46 | Triplet | 7.6 | 2H | Protons meta to C=O on phenyl ring |
| 7.41 | Doublet | 8.3 | 2H | Protons ortho to Br on bromophenyl ring |
| 7.13 | Doublet | 8.3 | 2H | Protons meta to Br on bromophenyl ring |
| 3.28 | Triplet | 7.6 | 2H | -CH₂- adjacent to C=O (α-protons) |
| 3.06 | Triplet | 7.6 | 2H | -CH₂- adjacent to bromophenyl ring (β-protons) |
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The most downfield signal in the spectrum corresponds to the carbonyl carbon, typically appearing around 198-200 ppm due to its significant deshielding.
The aromatic region will show signals for the ten aromatic carbons. The carbon attached to the bromine atom (ipso-carbon) is shielded by the halogen, while the other carbons of the bromophenyl ring can be assigned based on their substitution pattern. The carbons of the unsubstituted phenyl ring can also be distinguished, with the ipso-carbon (attached to the carbonyl group) being notably deshielded. The remaining aromatic carbons are assigned based on established substituent effects.
The two aliphatic carbons of the propane chain appear in the upfield region of the spectrum. The carbon adjacent to the carbonyl (α-carbon) is more deshielded than the carbon adjacent to the bromophenyl ring (β-carbon).
| Chemical Shift (δ) ppm | Assignment |
| ~199 | C=O (Carbonyl carbon) |
| ~140 | Ipso-carbon of the bromophenyl ring |
| ~137 | Ipso-carbon of the phenyl ring |
| ~133 | Para-carbon of the phenyl ring |
| ~132 | Carbons meta to Br on the bromophenyl ring |
| ~130 | Carbons ortho to Br on the bromophenyl ring |
| ~129 | Meta-carbons of the phenyl ring |
| ~128 | Ortho-carbons of the phenyl ring |
| ~120 | Carbon bearing the bromine atom |
| ~40 | -CH₂- adjacent to C=O (α-carbon) |
| ~30 | -CH₂- adjacent to the bromophenyl ring (β-carbon) |
| Note: The table presents expected chemical shift ranges based on typical values for similar structures, as specific experimental data for this compound is not widely available. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignments
While ¹H and ¹³C NMR provide fundamental structural information, 2D NMR techniques are employed to unambiguously assign signals and confirm connectivity, especially in complex molecules.
COSY (Correlation Spectroscopy): A COSY experiment on this compound would show a clear cross-peak between the two aliphatic triplets at approximately δ 3.28 and δ 3.06 ppm. This correlation confirms that these two methylene groups are adjacent to each other in the propane chain. Within the aromatic regions, correlations would be observed between adjacent protons on each of the phenyl rings, helping to confirm their individual spin systems.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. For this compound, this would show correlations between the proton signal at δ 3.28 and its attached carbon (α-carbon), and between the proton signal at δ 3.06 and its attached carbon (β-carbon). Similarly, each aromatic proton signal would correlate with its directly attached aromatic carbon, aiding in the definitive assignment of the carbon signals in the crowded aromatic region.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. Key expected correlations would include:
The α-protons (δ 3.28) showing a correlation to the carbonyl carbon (~199 ppm) and the ipso-carbon of the phenyl ring (~137 ppm) (three-bond correlations).
The β-protons (δ 3.06) showing correlations to the ipso-carbon of the bromophenyl ring (~140 ppm) (a three-bond correlation) and the α-carbon (a two-bond correlation).
The ortho-protons of the phenyl ring (δ 7.95) showing a strong correlation to the carbonyl carbon (~199 ppm) (a three-bond correlation).
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification
The FT-IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group. This peak is typically observed in the range of 1680-1700 cm⁻¹. Other significant absorptions include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹). The spectrum also displays characteristic C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency is typically found in the lower wavenumber region of the fingerprint area.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| > 3000 | Medium-Weak | Aromatic C-H Stretch |
| < 3000 | Medium-Weak | Aliphatic C-H Stretch |
| ~1685 | Strong, Sharp | C=O Stretch (Ketone) |
| 1450-1600 | Medium-Strong | Aromatic C=C Stretch |
| ~1070 | Medium | C-Br Stretch |
| Note: The table presents expected absorption ranges based on typical values for the functional groups present. |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch is often weaker in Raman spectra compared to IR, the symmetric vibrations of the aromatic rings typically give rise to strong Raman signals. The C-Br bond, involving a heavy atom, also tends to produce a distinct and readily identifiable signal in the low-frequency region. This technique is particularly useful for analyzing the skeletal vibrations of the carbon framework and confirming the substitution pattern of the benzene (B151609) rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1600 | Strong | Aromatic Ring Breathing Mode |
| ~1000 | Strong | Aromatic Ring Trigonal Breathing Mode |
| 200-400 | Medium-Strong | C-C-C Bending, Skeletal Vibrations |
| ~1070 | Medium | C-Br Stretch |
| Note: The table presents expected Raman shifts based on typical values for the functional groups present. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. When this compound is subjected to electron ionization (EI), it forms a molecular ion (M+) which is energetically unstable and breaks down into smaller, characteristic fragment ions.
The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (289.17 g/mol for C15H13BrO, considering the major isotopes). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the 79Br and 81Br isotopes).
The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, key fragmentation pathways would likely involve:
α-cleavage: The bonds adjacent to the carbonyl group are prone to cleavage. This can result in the formation of a stable acylium ion. miamioh.edu
Loss of the benzyl (B1604629) group (C6H5CH2•) would lead to the formation of the 4-bromobenzoyl cation ([BrC6H4CO]+) at m/z 183/185.
Loss of the 4-bromophenyl group (BrC6H4•) would result in the benzoyl cation ([C6H5CO]+) at m/z 105. This is often a very stable and prominent peak in the mass spectra of aromatic ketones. miamioh.edu
β-cleavage: Cleavage of the bond between the second and third carbon atoms of the propane chain can also occur.
McLafferty Rearrangement: While less common for this specific structure without a longer alkyl chain, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen could occur under certain conditions. miamioh.edu
Loss of Bromine: Fragmentation can also involve the loss of the bromine atom (Br•), leading to a fragment at m/z 210.
The relative abundance of these fragment ions in the mass spectrum provides a fingerprint for the molecule, allowing for its identification and structural confirmation. The most stable fragments, such as the benzoyl cation, are often observed as the most intense peaks (the base peak) in the spectrum. chemguide.co.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. The absorption of this energy promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores.
The structure of this compound contains several chromophores: the phenyl ring, the 4-bromophenyl ring, and the carbonyl group. These features give rise to specific electronic transitions:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org Both the phenyl and 4-bromophenyl rings, with their delocalized π-electron systems, will exhibit strong absorptions in the UV region due to these transitions. The conjugated system of the benzoyl group (phenyl ring attached to the carbonyl group) will also contribute significantly to these absorptions. These transitions typically occur at shorter wavelengths (e.g., around 200-280 nm). nih.gov
n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. libretexts.org These transitions are generally of lower energy (and thus occur at longer wavelengths) and are less intense (lower molar absorptivity) compared to π → π* transitions. shu.ac.uk For ketones, this absorption is often observed in the region of 270-300 nm.
The solvent used can influence the position of these absorption bands. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift to shorter wavelengths. Conversely, π → π* transitions often experience a bathochromic (red) shift to longer wavelengths with increasing solvent polarity. shu.ac.uk The UV-Vis spectrum of this compound is therefore expected to show strong absorption bands corresponding to the aromatic systems and a weaker band at a longer wavelength due to the carbonyl group.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
To date, the specific crystallographic data for this compound has not been reported in publicly accessible crystallographic databases. However, if a suitable single crystal were analyzed, the following parameters would be determined:
Crystal System: The crystal system (e.g., monoclinic, orthorhombic, triclinic) describes the symmetry of the unit cell.
Space Group: The space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Z Value: This indicates the number of molecules per unit cell.
The following table provides an example of the type of crystallographic data that would be obtained from an SCXRD analysis. The values presented are for a structurally related, but different, compound for illustrative purposes only.
| Parameter | Example Value (for a related compound) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.6571 |
| b (Å) | 17.2432 |
| c (Å) | 10.8602 |
| α (°) | 90 |
| β (°) | 113.571 |
| γ (°) | 90 |
| Volume (ų) | 1829.19 |
| Z | 4 |
Note: The data in this table is for 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one and is for illustrative purposes only. nih.gov
The arrangement of molecules in a crystal is governed by intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions within a crystal lattice. researchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which helps in understanding the nature and extent of intermolecular contacts.
For this compound, several types of intermolecular interactions would be expected to influence its crystal packing:
Hydrogen Bonds: Although the molecule does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the carbonyl oxygen and hydrogen atoms from neighboring molecules are likely to be present.
Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region that interacts with nucleophilic atoms (like the carbonyl oxygen) on adjacent molecules.
π-π Stacking: The aromatic phenyl and 4-bromophenyl rings can interact through π-π stacking, where the electron clouds of the rings overlap.
Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.
Elemental Composition and Purity Assessment
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula to assess the purity of the sample.
The molecular formula for this compound is C15H13BrO. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), bromine (79.904 g/mol ), and oxygen (15.999 g/mol ). The molecular weight of the compound is 289.16 g/mol .
The theoretical elemental percentages are as follows:
| Element | Theoretical Percentage (%) |
| Carbon | 62.31 |
| Hydrogen | 4.53 |
| Bromine | 27.63 |
| Oxygen | 5.53 |
Experimental values obtained from elemental analysis that are in close agreement with these theoretical percentages would confirm the elemental composition and high purity of a synthesized sample of this compound.
Chromatographic Techniques (e.g., TLC, HPLC, GC-MS)
Chromatographic methods are indispensable for the separation and analysis of this compound from reaction mixtures and for confirming its purity. These techniques operate on the principle of differential partitioning of the analyte between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and effective qualitative tool for monitoring the progress of the synthesis of this compound and for preliminary purity assessment. nih.govmdpi.com In a typical application, the compound is spotted on a silica (B1680970) gel plate (the stationary phase) and developed with a solvent system (the mobile phase), usually a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). blogspot.com
Due to the presence of a polar carbonyl group and two aromatic rings, the polarity of this compound would be moderate. Its retention factor (Rf), which is the ratio of the distance traveled by the compound to that of the solvent front, would be sensitive to the composition of the mobile phase. chemistryhall.com A higher proportion of ethyl acetate would increase the polarity of the mobile phase, leading to a higher Rf value, while a higher proportion of hexane would result in a lower Rf value. Visualization of the spot on the TLC plate can be achieved under UV light, owing to the UV-active phenyl rings, or by using staining agents like iodine vapor. blogspot.com
| Mobile Phase (Hexane:Ethyl Acetate) | Expected Retention Factor (Rf) | Observation |
|---|---|---|
| 9:1 | ~0.2 | Low mobility, indicating strong interaction with the polar silica gel. |
| 7:3 | ~0.5 | Moderate mobility, suitable for separation from less polar starting materials or nonpolar byproducts. |
| 1:1 | ~0.8 | High mobility, useful for eluting the compound quickly. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and quantitative analysis of this compound. A reverse-phase HPLC setup is typically employed for compounds of this nature, utilizing a nonpolar stationary phase (like C18-silica) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). scholarsresearchlibrary.com
In this system, the compound would be retained on the column through hydrophobic interactions between its phenyl and bromophenyl groups and the C18 alkyl chains of the stationary phase. Elution is achieved by increasing the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase, which decreases the mobile phase polarity and facilitates the compound's desorption from the column. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic rings exhibit strong absorbance (typically around 254 nm). The retention time is a characteristic parameter used to identify the compound under specific chromatographic conditions.
| Parameter | Condition |
|---|---|
| Column | Reverse Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | 5-10 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase in a capillary column.
The mass spectrum provides crucial information about the compound's molecular weight and structure. The molecular ion peak ([M]⁺) would be observed, and due to the presence of bromine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio would be a key identifier. The fragmentation pattern would likely involve characteristic cleavages alpha to the carbonyl group. Expected major fragments would include the benzoyl cation ([C₆H₅CO]⁺, m/z 105) and fragments arising from the cleavage of the bond between C2 and C3, leading to the formation of a bromobenzyl-type cation.
Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)
Electrochemical methods like cyclic voltammetry (CV) can be employed to investigate the redox properties of this compound. nih.gov CV involves scanning the potential of an electrode and measuring the resulting current, providing insights into the electrochemical processes occurring at the electrode-solution interface. researchgate.net
For this compound, two primary electrochemical reductions would be anticipated:
Reduction of the Ketone Group: The carbonyl group can be reduced in a one-electron or two-electron process, depending on the solvent and proton availability. This process is typically irreversible.
Reduction of the Carbon-Bromine Bond: The C-Br bond on the phenyl ring is electrochemically active and can be reduced, leading to the cleavage of the bond and the formation of a phenyl radical and a bromide ion. This is also an irreversible process that occurs at negative potentials.
A cyclic voltammogram would likely show one or two irreversible reduction peaks on the cathodic scan, corresponding to these processes. The exact peak potentials (Ep) would depend on experimental conditions such as the solvent, supporting electrolyte, and electrode material. nih.gov Studying the effect of scan rate on the peak current can help determine whether the process is diffusion-controlled or adsorption-controlled. nih.gov
| Electrochemical Process | Expected Potential Range (vs. Ag/AgCl) | Characteristics |
|---|---|---|
| Reduction of Carbonyl (C=O) Group | -1.5 to -2.0 V | Irreversible cathodic peak. Potential is pH-dependent in protic media. |
| Reduction of Carbon-Bromine (C-Br) Bond | -1.8 to -2.5 V | Irreversible cathodic peak. May overlap with the ketone reduction peak. |
Based on a thorough review of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not available. Published research in this area primarily focuses on structurally related compounds, such as its unsaturated analog (chalcone) or other derivatives with different functional groups.
Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline for the specified molecule. Generating content for the outlined sections—including Density Functional Theory (DFT) studies on optimized geometries, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, vibrational spectra, Nonlinear Optical (NLO) properties, and Molecular Dynamics (MD) simulations—would require specific research data that does not appear to have been published.
An analysis of closely related molecules, such as (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, is available but would not be representative of the saturated propan-1-one backbone of the target compound and would therefore be scientifically inaccurate for this specific subject.
Computational and Theoretical Investigations of 3 4 Bromophenyl 1 Phenylpropan 1 One
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
The key concept in NBO analysis for stability is the examination of donor-acceptor interactions, where electron density is shared between an occupied orbital (a Lewis-type "donor" NBO, such as a bond or a lone pair) and an unoccupied orbital (a non-Lewis-type "acceptor" NBO, typically an antibonding orbital). The energetic stabilization resulting from this delocalization can be calculated using second-order perturbation theory. A higher stabilization energy (E(2)) indicates a more significant interaction and greater charge delocalization, which contributes to the molecule's stability.
In the structure of 3-(4-Bromophenyl)-1-phenylpropan-1-one, several key interactions would be expected:
Carbonyl Group Interactions: The oxygen atom of the carbonyl group possesses lone pairs (nO) that can donate electron density into the antibonding orbitals of adjacent bonds, such as the π(C=O) and σ(C-C) orbitals.
Phenyl Ring Delocalization: The π electrons of both the phenyl and the 4-bromophenyl rings are extensively delocalized. NBO analysis can reveal hyperconjugative interactions between these π systems and the sigma bonds of the propane (B168953) backbone, as well as interactions between the bromine lone pairs and the aromatic ring. For instance, an interaction from a bromine lone pair (LPBr) to an antibonding π* orbital of the bromophenyl ring would indicate delocalization of the lone pair into the ring system.
These charge transfer events are crucial for understanding the electronic landscape of the molecule. The delocalization of electron density from donor to acceptor orbitals helps to stabilize the molecule by spreading charge over a larger area.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | π(Ccarbonyl-Cphenyl) | 15.5 | Lone Pair → π (Hyperconjugation) |
| π (Cphenyl-Cphenyl) | π(Ccarbonyl-O) | 20.1 | π → π (Conjugation) |
| LP (Br) | π(Cbromo-ring-Cbromo-ring) | 8.2 | Lone Pair → π (Resonance) |
| σ (Calpha-Cbeta) | σ(Ccarbonyl-Calpha) | 4.8 | σ → σ (Hyperconjugation) |
Theoretical Prediction of Reactivity and Reaction Pathways
Theoretical chemistry provides robust tools for predicting the reactivity of a molecule and exploring potential reaction pathways. Key methodologies include Frontier Molecular Orbital (FMO) theory and the mapping of the Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations would be used to determine the energies and spatial distributions of these orbitals. The HOMO would likely be distributed over the electron-rich aromatic rings, while the LUMO would be concentrated around the electrophilic carbonyl group.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It plots the electrostatic potential, which helps in identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. In this compound, the MEP would show a strong negative potential around the carbonyl oxygen, making it a prime target for electrophiles or protonation. Positive or less negative regions would be found on the hydrogen atoms of the aromatic rings. Such maps are invaluable for predicting how the molecule will interact with other reagents.
Computational exploration of reaction pathways involves locating transition states (the energy maxima along a reaction coordinate) that connect reactants to products. By calculating the activation energies, chemists can predict which reaction pathways are kinetically favored.
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.58 | Electron-donating ability |
| ELUMO | -2.25 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.33 | Indicates high kinetic stability |
| Chemical Hardness (η) | 2.165 | Resistance to change in electron distribution |
| Electronegativity (χ) | 4.415 | Global electrophilic nature |
Integration of Computational and Experimental Data for Validation and Elucidation
A cornerstone of modern chemical research is the synergy between computational modeling and experimental work. Theoretical calculations, while powerful, are approximations of reality. Therefore, their results must be validated against experimental data to ensure their accuracy and predictive power.
For this compound, several points of comparison can be made:
Geometric Parameters: The optimized molecular geometry calculated using methods like DFT can be compared with experimental data from X-ray crystallography. Key parameters such as bond lengths, bond angles, and dihedral angles from the theoretical model should closely match the crystallographic data. For instance, a DFT study on a related brominated chalcone (B49325) showed good agreement between calculated and experimental bond lengths for the enone group. nih.gov
Spectroscopic Properties: Computational methods can predict various spectra. For example, Time-Dependent DFT (TD-DFT) can calculate the electronic absorption spectrum (UV-Vis), predicting the absorption maxima (λmax) which can be compared to experimental measurements. Similarly, vibrational frequencies (IR, Raman) can be computed and matched against experimental spectra to confirm structural assignments.
Reaction Outcomes: Theoretical predictions about reactivity and reaction pathways can be tested in the laboratory. If calculations suggest a particular site on the molecule is most reactive, synthetic experiments can be designed to target that site. The observed product distribution can then be used to validate or refine the computational model.
This iterative process of prediction and verification strengthens the reliability of the computational models, allowing them to be used to elucidate complex mechanisms that are difficult to observe experimentally.
| Bond | Calculated Bond Length (Å) | Typical Experimental Bond Length (Å) |
|---|---|---|
| C=O (carbonyl) | 1.225 | 1.220 |
| C-Br (aromatic) | 1.910 | 1.905 |
| Ccarbonyl-Cphenyl | 1.490 | 1.485 |
| Caromatic-Caromatic (in phenyl ring) | 1.395 | 1.390 |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Methodologies for Structural Correlation)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used extensively in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. The goal is to build predictive models that can guide the design of new, more potent molecules.
SAR Methodology: SAR is a qualitative approach that identifies key chemical features (pharmacophores) responsible for a compound's activity. By synthesizing and testing a series of analogs of a lead compound like this compound, researchers can deduce general rules. For example, modifying the substitution pattern on the phenyl rings (e.g., changing the position or nature of the bromine atom) and observing the effect on a specific biological target can reveal which structural motifs are essential for activity. Studies on chalcones often reveal that the type and position of substituents on the aromatic rings significantly influence their biological efficacy. researchgate.netacs.org
QSAR Methodology: QSAR takes this a step further by creating a mathematical model that quantitatively links structural properties to activity. The typical QSAR workflow is as follows:
Data Set Assembly: A series of structurally related compounds (e.g., analogs of this compound) with measured biological activity (e.g., IC50 values) is collected.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), topological properties (e.g., connectivity indices), and hydrophobic properties (e.g., LogP). nih.gov
Model Building: Statistical methods, most commonly Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates a subset of the most relevant descriptors with the observed biological activity. For more complex, non-linear relationships, machine learning algorithms may be employed.
Model Validation: The predictive power of the QSAR model is rigorously tested. This involves internal validation (e.g., leave-one-out cross-validation, Q²) and, crucially, external validation using a set of compounds that were not used to build the model. A robust and validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. researchgate.net
For this compound, a QSAR study would involve creating a library of derivatives and using the resulting model to understand how features like the bromine atom's electronegativity and size contribute to a specific biological effect, thereby guiding future drug design efforts.
| Step | Description | Example Methodologies/Descriptors |
|---|---|---|
| 1. Data Collection | Assemble a training set of 25-30 analogs with measured activity (e.g., anti-inflammatory IC50). | Analogs with varied substituents on both phenyl rings. |
| 2. Molecular Modeling | Generate 3D structures and optimize geometries for all molecules. | DFT or Molecular Mechanics (MMFF94). |
| 3. Descriptor Calculation | Compute a wide range of molecular descriptors for each analog. | Electronic (HOMO, LUMO), Steric (Molar Volume), Topological (Wiener Index), Quantum-Chemical (BCUT descriptors). nih.gov |
| 4. Model Generation | Use statistical methods to correlate descriptors with activity and select the best model. | Stepwise Multiple Linear Regression (MLR). |
| 5. Validation | Assess the statistical quality and predictive power of the generated model. | Internal (Q² > 0.6), External (R²pred > 0.5), y-randomization test. researchgate.net |
Chemical Reactivity and Synthetic Applications of 3 4 Bromophenyl 1 Phenylpropan 1 One and Its Derivatives
Reactivity of the Ketone Functional Group
The carbonyl group (C=O) is one of the most important functional groups in organic chemistry, and the ketone in 3-(4-Bromophenyl)-1-phenylpropan-1-one is no exception. It serves as a primary site for nucleophilic addition and condensation reactions. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center.
Common reactions involving the ketone functional group include:
Reduction: The ketone can be readily reduced to a secondary alcohol, 3-(4-bromophenyl)-1-phenylpropan-1-ol, using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophilic Addition: Organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the carbonyl carbon to form tertiary alcohols.
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an alkene, replacing the C=O bond with a C=C bond. This allows for the introduction of a variety of substituted vinyl groups. libretexts.org
Condensation Reactions: The ketone can react with amines and their derivatives to form imines (Schiff bases), oximes (with hydroxylamine), and hydrazones (with hydrazine). athabascau.ca These reactions are fundamental in the synthesis of various nitrogen-containing compounds. For instance, the reaction with 2,4-dinitrophenylhydrazine (B122626) is a classic test for identifying aldehydes and ketones, typically forming a brightly colored precipitate. athabascau.ca
The methylene (B1212753) group adjacent to the carbonyl (the α-carbon) also exhibits reactivity. The α-protons are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in reactions such as alkylations and aldol (B89426) condensations.
| Table 1: Key Reactions of the Ketone Functional Group | ||
|---|---|---|
| Reaction Type | Reagent(s) | Product Type |
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |
| Imination | Primary Amine (RNH₂) | Imine (Schiff Base) |
| Hydrazone Formation | Hydrazine (B178648) (H₂NNH₂) | Hydrazone |
| Enolate Formation | Base (e.g., LDA) | Enolate (Nucleophile) |
Transformations Involving the Bromine Substituent on the Phenyl Ring
The bromine atom attached to the phenyl ring is a highly valuable functional group, primarily for its ability to participate in a multitude of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity that can be built from the this compound core.
Aryl bromides are ideal substrates for cross-coupling reactions due to their optimal reactivity—they are more reactive than aryl chlorides but more stable and less expensive than aryl iodides. nih.gov The Suzuki-Miyaura coupling is one of the most widely used methods for forming biaryl compounds. This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. jyu.fi This methodology tolerates a wide variety of functional groups, making it a robust tool in organic synthesis. researchgate.netcore.ac.ukresearchgate.net
Other significant cross-coupling reactions applicable to the aryl bromide moiety include:
Heck Reaction: Coupling with an alkene to form a substituted alkene.
Sonogashira Reaction: Coupling with a terminal alkyne to produce an aryl-alkyne.
Buchwald-Hartwig Amination: Coupling with an amine to form an arylamine.
Stille Reaction: Coupling with an organostannane (organotin) compound.
These reactions collectively provide a powerful toolkit for modifying the 4-bromophenyl ring, enabling the synthesis of a diverse library of derivatives with varied electronic and steric properties.
| Table 2: Major Cross-Coupling Reactions of the Aryl Bromide Moiety | ||
|---|---|---|
| Reaction Name | Coupling Partner | Product C-C or C-N Bond Formed |
| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., R-B(OH)₂) | Aryl-Aryl or Aryl-Vinyl |
| Heck Reaction | Alkene | Aryl-Vinyl |
| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkynyl |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl-Nitrogen |
| Stille Reaction | Organostannane (e.g., R-SnBu₃) | Aryl-Aryl or Aryl-Vinyl |
Cyclization Reactions to Form Novel Heterocycles
The structure of this compound and its immediate derivatives, such as the corresponding chalcone (B49325), are excellent precursors for synthesizing a variety of five-membered heterocyclic rings. These reactions often involve condensation with a binucleophilic reagent, leading to the formation of stable aromatic heterocycles.
Isoxazoles can be efficiently synthesized from α,β-unsaturated ketones (chalcones). The chalcone analog, (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one, can be prepared via an aldol condensation between 4-bromobenzaldehyde (B125591) and acetophenone (B1666503). odinity.com This intermediate is then typically subjected to a two-step process to form the isoxazole (B147169) ring. First, bromination of the double bond yields a dibromo adduct. Subsequent reaction of this 2,3-dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to cyclization and the formation of 3-(4-bromophenyl)-5-phenylisoxazole. odinity.comsciensage.info An alternative pathway involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne. researchgate.netnih.gov
| Table 3: Synthesis of 3-(4-Bromophenyl)-5-phenylisoxazole | ||
|---|---|---|
| Step | Intermediate/Product | Reported Yield |
| 1 | 4-Bromochalcone | 65% odinity.com |
| 2 | 2,3-Dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one | 76% odinity.com |
| 3 | 3-(4-Bromophenyl)-5-phenylisoxazole | 95% odinity.com |
The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle accessible from derivatives of the title compound. jchemrev.comjchemrev.com A common synthetic route involves the cyclodehydration of diacylhydrazine precursors. nih.gov Research has shown the synthesis of a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles. researchgate.netnih.gov The synthesis starts with a related compound, 3-(4-bromobenzoyl)propionic acid, which is reacted with various aryl acid hydrazides in the presence of a dehydrating agent like phosphorous oxychloride (POCl₃). This reaction efficiently constructs the 1,3,4-oxadiazole ring, demonstrating that the 3-(4-bromophenyl)propanoyl scaffold can be effectively incorporated into these heterocyclic systems. researchgate.netnih.gov
Pyrazoles are a class of nitrogen-containing heterocycles with significant applications. nih.gov Similar to isoxazole synthesis, the most common route to pyrazoles from a propanone scaffold involves the corresponding α,β-unsaturated ketone (chalcone). The reaction of (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one with hydrazine hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine) in a suitable solvent like ethanol (B145695) leads to a condensation and cyclization reaction, yielding the corresponding pyrazoline, which can then be oxidized to the aromatic pyrazole (B372694). organic-chemistry.org
Another synthetic route to pyrazole derivatives involves the Vilsmeyer-Haack reaction. For example, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been synthesized by treating (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine with the Vilsmeyer reagent (formed from POCl₃ and DMF). nih.govresearchgate.net This highlights the diverse synthetic strategies available for creating pyrazole analogs based on the bromophenyl framework.
| Table 4: Common Synthetic Routes to Pyrazole Analogs | ||
|---|---|---|
| Starting Material | Key Reagent(s) | Product Type |
| α,β-Unsaturated Ketone (Chalcone) | Hydrazine (H₂NNH₂) or Substituted Hydrazine (RNHNH₂) | Substituted Pyrazole |
| Hydrazone | Vilsmeyer Reagent (POCl₃, DMF) | 4-Formyl Pyrazole |
| 1,3-Diketone | Hydrazine or Substituted Hydrazine | Substituted Pyrazole |
Coordination Chemistry and Metal Complex Formation
The coordination chemistry of this compound, a dihydrochalcone (B1670589), is primarily dictated by the Lewis basicity of its carbonyl oxygen atom. While research on this specific molecule is limited, the extensive studies on related chalcone derivatives provide significant insight into its potential as a ligand in coordination complexes. Chalcones and their derivatives are recognized as excellent chelating agents for a wide array of metal ions due to the presence of a carbonyl group and often a nearby hydroxyl group, which allows them to act as bidentate ligands. alliedacademies.orgajchem-a.comajchem-a.com
In the absence of a hydroxyl group or other donor atom in an appropriate position for chelation, this compound is expected to act as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the carbonyl oxygen. However, derivatives of this compound demonstrate more complex coordination behavior. For instance, the N-Mannich base derivative, 3-(4-bromophenyl)-3-morpholino-1-phenylpropan-1-one, has been synthesized and used to form complexes with several transition metals, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). sphinxsai.com In these complexes, the ligand likely coordinates to the metal center through both the carbonyl oxygen and the nitrogen atom of the morpholine (B109124) ring, acting as a bidentate ligand.
The geometry of the resulting metal complexes depends on the coordination number, the nature of the metal ion, and the ligand field. alliedacademies.org Chalcone complexes have been shown to adopt tetrahedral, square planar, or octahedral geometries. alliedacademies.org For example, studies on complexes of 2'-hydroxychalcones with Co(II), Ni(II), and Cu(II) have indicated a low-spin square planar configuration. alliedacademies.org The formation of such complexes is often confirmed through various spectroscopic techniques, including FT-IR, UV-Visible, and NMR spectroscopy, as well as elemental analysis. ajchem-a.comsphinxsai.com In FT-IR spectra, a shift in the C=O stretching frequency to a lower wavenumber upon complexation is a key indicator of coordination through the carbonyl oxygen. ajchem-a.com
Table 1: Coordination Behavior of a this compound Derivative
| Ligand | Metal Ions | Coordination Sites | Reference |
|---|
Mechanistic Investigations of Reactions Involving this compound
The carbonyl group of this compound is the primary site for hydrogenation and reduction reactions, leading to the formation of the corresponding secondary alcohol, 3-(4-bromophenyl)-1-phenylpropan-1-ol. These transformations can be achieved through various methods, each with a distinct mechanism.
Hydride Reduction: A common and efficient method for the reduction of ketones is the use of complex metal hydrides, such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄). lumenlearning.com The mechanism of reduction by NaBH₄ in a protic solvent like methanol (B129727) involves a two-step process. masterorganicchemistry.comyoutube.com
Nucleophilic Addition of Hydride: The reaction begins with the nucleophilic attack of a hydride ion (H⁻), formally from the borohydride species, on the electrophilic carbonyl carbon. This addition forms a new carbon-hydrogen bond and breaks the π-bond of the carbonyl group, resulting in the formation of an alkoxide intermediate. lumenlearning.comyoutube.comrsc.org
Protonation: The negatively charged alkoxide oxygen is then protonated by the solvent (e.g., methanol), yielding the final alcohol product. youtube.comrsc.org This process can continue until all four hydride ions from the NaBH₄ molecule have been transferred. rsc.org
Catalytic Hydrogenation: Catalytic hydrogenation is another key reduction method, involving the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. chemistrytalk.orglibretexts.org
The generally accepted mechanism for heterogeneous catalytic hydrogenation of a ketone occurs on the surface of the metal catalyst (e.g., Pt, Pd, or Raney Ni): chemistrytalk.org
Adsorption: Both the hydrogen gas and the ketone substrate are adsorbed onto the catalyst surface.
Hydrogen Dissociation: The catalyst weakens and cleaves the H-H bond, forming metal-hydride bonds. chemistrytalk.org
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbonyl group of the adsorbed ketone. One hydrogen adds to the carbonyl carbon, and the other adds to the oxygen.
Desorption: The resulting alcohol product has a weaker affinity for the catalyst surface and is desorbed, freeing the active site for another catalytic cycle. chemistrytalk.org
Mechanistic studies on homogeneous iron-based catalysts have suggested an alternative pathway involving the heterolytic cleavage of dihydrogen via cooperation between the metal center and an alkoxide. acs.org Furthermore, transition-metal-free, base-catalyzed hydrogenation has also been investigated, proposing a six-membered cyclic transition state involving the hydrogen molecule, an alkoxide base, and the ketone. nih.gov
While this compound itself does not readily undergo intramolecular rearrangement, its structural analogues, particularly chalcones and 2'-hydroxydihydrochalcones, are pivotal precursors for the synthesis of a wide range of heterocyclic compounds through intramolecular cyclization reactions. nih.govnih.gov These reactions provide a basis for understanding the potential reactivity of suitably functionalized derivatives of this compound.
A key example is the synthesis of flavanones from 2'-hydroxydihydrochalcones. Recent studies have shown that these compounds can undergo palladium(II)-catalyzed oxidative cyclization. nih.govrsc.org The mechanism involves the formation of a palladium-enolate followed by an intramolecular attack of the hydroxyl group onto the palladium-bound enolate, leading to the cyclized product. This method avoids the harsh acidic or basic conditions often required for traditional flavanone (B1672756) synthesis. nih.gov
Furthermore, the core structure of this compound can be utilized to construct various five-, six-, or seven-membered heterocyclic rings. For example, reaction with hydrazine derivatives can lead to the formation of pyrazolines through a cyclocondensation reaction. This typically involves an initial Michael addition of the hydrazine to the α,β-unsaturated system (if starting from the corresponding chalcone) or direct condensation with the ketone, followed by intramolecular cyclization and dehydration.
Derivatives of this compound can also be designed to undergo intramolecular Diels-Alder reactions, a powerful tool for constructing complex polycyclic systems, to synthesize carbazole (B46965) alkaloids. rsc.org Similarly, intramolecular cyclizations under acidic conditions, often involving a carbocation intermediate, can be used to synthesize various fused ring systems like benzo[c]fluorenes. researchgate.net These examples highlight that by introducing appropriate functional groups, the 1,3-diarylpropane scaffold can be a versatile template for a variety of intramolecular cyclization strategies. frontiersin.orgresearchgate.netnih.gov
The reduction of the prochiral ketone in this compound to its corresponding chiral secondary alcohol offers a significant opportunity for stereoselective synthesis. The development of enantioselective methods to control the stereochemical outcome of this reduction is of great interest.
Catalytic Asymmetric Hydrogenation: One of the most powerful methods for achieving enantioselective reduction is catalytic asymmetric hydrogenation. This involves using a chiral transition metal complex, typically with ruthenium, rhodium, or iridium, as the catalyst. researchgate.netresearchgate.netpku.edu.cn The mechanism of these reactions, particularly with Noyori-type catalysts (e.g., [RuX₂(diphosphine)(1,2-diamine)]), has been a subject of detailed computational and experimental studies. acs.org The currently accepted mechanism involves an outer-sphere hydride transfer from a ruthenium hydride species to the ketone. The enantioselectivity arises from the specific geometry of the chiral catalyst-substrate complex in the transition state, where steric and electronic interactions favor hydride delivery to one face of the prochiral ketone over the other. acs.org
Asymmetric Transfer Hydrogenation: Asymmetric transfer hydrogenation (ATH) is another widely used technique, where an alcohol (commonly 2-propanol) serves as the hydrogen source in the presence of a chiral catalyst and a base. researchgate.netresearchgate.net Manganese(I) complexes with chiral macrocyclic ligands have been shown to be effective catalysts for the ATH of various ketones, yielding alcohols with high enantiomeric excess (ee). researchgate.net
Chiral Auxiliaries and Reagents: Stoichiometric amounts of chiral reagents can also induce high stereoselectivity. The Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst generated in situ from a chiral amino alcohol, is a well-established method for the enantioselective reduction of prochiral ketones with borane (B79455). mdpi.com The mechanism involves the formation of a coordination complex between the oxazaborolidine, borane, and the ketone. The steric environment created by the chiral ligand directs the borane to attack a specific face of the carbonyl group.
The table below summarizes representative methods for the enantioselective reduction of acetophenone and its derivatives, which serve as excellent models for this compound.
Table 2: Methods for Enantioselective Reduction of Prochiral Aryl Ketones
| Catalyst/Reagent | Reductant | Substrate Example | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral (NH)₂P₂-Mn(I) Complex | 2-propanol | 4'-Bromoacetophenone | 98% | researchgate.net |
| [Ru(p-cymene)(μ-Cl)Cl]₂ + Chiral bis(phosphinite) ligand | 2-propanol | Acetophenone | up to 60% | researchgate.net |
| L-Proline stabilized Iridium nanoparticles | H₂ | Acetophenone | 70% | pku.edu.cn |
| Chiral Lactam Alcohol / Oxazaborolidine | BH₃-THF | Trifluoroacetophenone | >90% | mdpi.com |
Utilization as a Key Building Block in Multi-Step Organic Synthesis
This compound is a versatile building block in multi-step organic synthesis due to the presence of two key reactive sites: the ketone functional group and the bromo-substituted aromatic ring. libretexts.orglibretexts.org This bifunctionality allows for a wide range of subsequent transformations, making it a valuable intermediate for the construction of more complex molecular architectures.
Reactions at the Ketone Group: The carbonyl group can be transformed into a variety of other functional groups.
Reduction: As discussed previously, reduction yields the secondary alcohol 3-(4-bromophenyl)-1-phenylpropan-1-ol. researchgate.net This alcohol can then undergo further reactions, such as dehydration to form an alkene or conversion to an alkyl halide.
Nucleophilic Addition: The ketone can react with Grignard reagents or organolithium compounds to form tertiary alcohols.
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an alkene, providing a route to various substituted stilbene (B7821643) analogues.
Thioacetal Formation: The ketone can be protected as a thioacetal (e.g., a 1,3-dithiane), which masks the electrophilicity of the carbonyl carbon and allows it to function as a nucleophile after deprotonation (umpolung reactivity). organic-chemistry.org
Reactions at the Bromo-Substituted Phenyl Ring: The bromine atom on the phenyl ring is particularly useful for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming biaryl structures. The bromine atom can be coupled with a wide range of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly tolerant of other functional groups, including the ketone, allowing for the synthesis of a diverse library of 3-(biphenyl-4-yl)-1-phenylpropan-1-one derivatives. nih.govmdpi.comresearchgate.net The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org
Other Cross-Coupling Reactions: The aryl bromide can also participate in other cross-coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of alkenyl, alkynyl, and amino groups, respectively.
The combination of these reactive sites makes this compound a strategic starting material for synthesizing complex molecules, including potential pharmaceutical agents and materials with interesting photophysical properties. For example, a multi-step synthesis could involve a Suzuki coupling to build a complex biaryl system, followed by an enantioselective reduction of the ketone to introduce a chiral center. libretexts.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₅H₁₃BrO |
| 3-(4-Bromophenyl)-1-phenylpropan-1-ol | C₁₅H₁₅BrO |
| 3-(4-bromophenyl)-3-morpholino-1-phenylpropan-1-one | C₁₉H₂₀BrNO₂ |
| Sodium borohydride | NaBH₄ |
| Lithium aluminium hydride | LiAlH₄ |
| 2'-hydroxydihydrochalcone | C₁₅H₁₄O₂ |
| Flavanone | C₁₅H₁₂O₂ |
| Acetophenone | C₈H₈O |
| 4'-Bromoacetophenone | C₈H₇BrO |
| Trifluoroacetophenone | C₈H₅F₃O |
| 1-aryl-3-hydroxy-1-butanone | C₁₀H₁₂O₂ (general) |
| 2-propanol | C₃H₈O |
| Borane | BH₃ |
| 1,3-dithiane | C₄H₈S₂ |
Conclusion and Future Directions in Research on 3 4 Bromophenyl 1 Phenylpropan 1 One
Summary of Key Achievements and Unaddressed Challenges
Research into 1,3-diarylpropan-1-ones, the chemical class to which 3-(4-Bromophenyl)-1-phenylpropan-1-one belongs, has led to significant advancements. A primary achievement lies in the establishment of reliable synthetic pathways, most notably through the reduction of the corresponding α,β-unsaturated chalcones. researchgate.net This has made a wide array of substituted 1,3-diarylpropan-1-ones accessible for further study. The biological evaluation of these compounds has revealed their potential as cytotoxic agents against cancer cell lines, as well as their promise as alpha-amylase inhibitors and antioxidants. nih.govresearchgate.net
Prospects for Novel Synthetic Strategies and Method Development
The primary and most established method for synthesizing 1,3-diarylpropan-1-ones is the catalytic hydrogenation of the corresponding chalcones. researchgate.net This method is often efficient and yields the desired saturated ketone. The precursor for this compound, which is (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one (commonly known as 4-bromochalcone), is readily synthesized through a Claisen-Schmidt condensation of 4-bromobenzaldehyde (B125591) and acetophenone (B1666503). frontiersin.org
Emerging synthetic strategies offer promising alternatives. Electrochemical 1,4-reduction of α,β-unsaturated ketones presents a greener and more controlled method for obtaining saturated ketones. rsc.org Another innovative approach involves the use of microorganisms for the hydrogenation of chalcones, which can offer high selectivity. nih.gov Additionally, cobalt-catalyzed cycloaddition reactions of 1,6-diynes have been shown to produce 1,3-diarylpropane derivatives, opening up new avenues for synthesizing these structures. researchgate.net The development of green synthetic methods, such as microwave-assisted synthesis and the use of eco-friendly solvents, is also a growing trend in the preparation of chalcone (B49325) derivatives and their subsequent reduction products. frontiersin.org
| Synthetic Method | Description | Precursors |
| Catalytic Hydrogenation | Reduction of the double bond of a chalcone using a catalyst (e.g., Pd/C) and hydrogen gas. | (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one |
| Electrochemical Reduction | An electrochemical process to achieve 1,4-reduction of an α,β-unsaturated ketone. | (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one |
| Microbial Hydrogenation | Use of microorganisms to selectively hydrogenate the double bond of a chalcone. | (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one |
| Cobalt-Catalyzed Cycloaddition | Cycloaddition of 1,6-diynes to form 1,3-diarylpropane structures. | 1,6-diynes |
Advances in Spectroscopic and Crystallographic Characterization
The characterization of this compound and its analogs relies on a suite of spectroscopic techniques. While specific data for the title compound is scarce, data for the isomeric compound, 1-(4-bromophenyl)-3-phenylpropan-1-one, provides insight into the expected spectral features. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation. In the 1H NMR spectrum of 1-(4-bromophenyl)-3-phenylpropan-1-one, the protons of the propane (B168953) chain typically appear as triplets in the regions of δ 3.0-3.3 ppm. rsc.org
Infrared (IR) spectroscopy is used to identify key functional groups. The most prominent feature in the IR spectrum of a 1,3-diarylpropan-1-one is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1700 cm-1.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound.
X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound is publicly available, a related compound, 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one, has been characterized by this method. nih.gov Such studies reveal precise bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding the compound's properties.
| Technique | Purpose | Expected Features for this compound |
| 1H NMR | Determination of proton environment and connectivity. | Triplets for the aliphatic protons of the propane chain, and signals in the aromatic region. |
| 13C NMR | Determination of the carbon skeleton. | A signal for the carbonyl carbon, signals for the aliphatic carbons, and multiple signals in the aromatic region. |
| IR Spectroscopy | Identification of functional groups. | A strong C=O stretching band. |
| Mass Spectrometry | Determination of molecular weight and fragmentation. | A molecular ion peak and characteristic fragment ions. |
| X-ray Crystallography | Determination of the 3D molecular structure. | Precise bond lengths, angles, and intermolecular packing. |
Emerging Trends in Computational Chemistry Applied to Propan-1-one Compounds
Computational chemistry is becoming an indispensable tool in the study of propan-1-one compounds and their derivatives. Density Functional Theory (DFT) is a widely used method to investigate the structural and electronic properties of these molecules. mdpi.com Computational studies can predict molecular geometries, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts.
Molecular docking simulations are employed to predict the binding modes of these compounds with biological targets, such as enzymes and receptors. nih.gov This is particularly valuable in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. For instance, docking studies have been used to investigate the interaction of 1,3-diaryl-3-(arylamino)propan-1-one derivatives with alpha-amylase, an enzyme relevant to diabetes. researchgate.net
Furthermore, computational approaches are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential toxicity. mdpi.com These in silico methods can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.
Broader Impact and Interdisciplinary Research Opportunities
The research on this compound and related 1,3-diarylpropan-1-ones has the potential for significant interdisciplinary impact. The biological activities of these compounds make them attractive scaffolds for medicinal chemistry and drug discovery. nih.govfrontiersin.org Their potential as anticancer, antidiabetic, and antioxidant agents warrants further investigation and collaboration with pharmacologists and biochemists. nih.govresearchgate.net
The structural similarity of these compounds to natural products like flavonoids and isoflavonoids suggests opportunities for research in food science and nutraceuticals. frontiersin.org The synthesis of these compounds also intersects with materials science, where chalcone-based molecules have been explored for their optical and electronic properties.
The development of greener synthetic methods for these compounds aligns with the principles of sustainable chemistry, an area of increasing importance. frontiersin.org The use of biocatalysis and electrochemical methods for their synthesis represents a convergence of chemistry, biology, and engineering. Future research in this area will likely involve a multidisciplinary approach, combining synthetic chemistry, analytical chemistry, computational modeling, and biological evaluation to fully realize the potential of these compounds.
Q & A
Q. How can I optimize the synthesis of 3-(4-Bromophenyl)-1-phenylpropan-1-one to achieve high yields and purity?
- Methodological Answer : A reported synthesis involves Friedel-Crafts acylation or Claisen-Schmidt condensation under controlled conditions. For example, a 83% yield was achieved using catalytic acid/base conditions (e.g., H₂SO₄ or NaOH) in anhydrous solvents like dichloromethane or THF. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical . Monitor reaction progress using TLC (Rf ≈ 0.5 in 7:3 hexane:EtOAc) and confirm purity via NMR (¹H: δ 3.19–3.37 ppm for methylene protons; ¹³C: δ 198.9 ppm for ketone carbonyl) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.1 ppm) and the ketone carbonyl (δ ~199 ppm). The bromine atom induces deshielding in adjacent protons (e.g., δ 7.58 ppm for bromophenyl protons) .
- MS (ESI/HRMS) : Confirm molecular ion [M+H]⁺ at m/z 303.0 (C₁₅H₁₃BrO⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Br stretch at ~560 cm⁻¹ .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .
- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation (use fume hood) due to potential respiratory irritation (H335/H315) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as halogenated waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives of this compound?
- Methodological Answer : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. For example, the parent compound’s derivative, (E)-1-(4-Bromophenyl)-3-(2-furyl)prop-2-en-1-one, was resolved via SHELX with a final R-factor < 0.05. Key parameters include bond lengths (C-Br: ~1.89 Å) and torsion angles (ketone-phenyl: ~15°) . For twinned crystals, employ TwinRotMat or HKLF 5 in SHELXL .
Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in solid-state studies?
- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) can map hydrogen-bonding motifs. For instance, the ketone oxygen may act as an acceptor for weak C–H···O interactions (distance ~2.6 Å), while bromine participates in halogen bonding (Br···π interactions, ~3.4 Å). These interactions dictate packing modes (e.g., herringbone vs. layered) .
Q. What strategies can reconcile contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Dose-Response Validation : Ensure consistent molarity calculations (e.g., use molar extinction coefficients for UV-Vis assays).
- Control for Bromine Lability : Bromine may hydrolyze under aqueous conditions, generating inactive byproducts (e.g., 3-(4-hydroxyphenyl)-1-phenylpropan-1-one). Validate stability via HPLC before biological testing .
- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across replicates and assays (e.g., cytotoxicity vs. enzyme inhibition) .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
Q. What role does this compound play in drug discovery pipelines, particularly for autoimmune diseases?
- Methodological Answer : Derivatives like NIBR189 (a piperazinyl-propenone analog) act as GPR183 inhibitors. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
